Cas no 2229656-71-5 (2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane)

2-Methyl-2-(1-phenylprop-1-en-2-yl)oxirane is a specialized oxirane derivative featuring a phenyl-substituted propene group. Its unique structure, combining an epoxide ring with an aromatic and alkenyl moiety, makes it a valuable intermediate in organic synthesis, particularly for constructing complex frameworks. The compound’s reactivity is attributed to the strained oxirane ring, which readily undergoes ring-opening reactions, enabling applications in pharmaceuticals, agrochemicals, and fine chemical synthesis. Its stability under controlled conditions allows for precise functionalization, while the phenylpropene group offers additional sites for modification. This compound is particularly useful in stereoselective synthesis due to its defined chiral centers, enhancing its utility in targeted molecular design.
2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane structure
2229656-71-5 structure
Product Name:2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane
CAS No:2229656-71-5
MF:C12H14O
MW:174.238963603973
CID:5856799
PubChem ID:165716128
Update Time:2025-06-08

2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane
    • EN300-1880288
    • 2229656-71-5
    • Inchi: 1S/C12H14O/c1-10(12(2)9-13-12)8-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b10-8-
    • InChI Key: UWQZRHCULSSMKK-NTMALXAHSA-N
    • SMILES: O1CC1(C)/C(=C\C1C=CC=CC=1)/C

Computed Properties

  • Exact Mass: 174.104465066g/mol
  • Monoisotopic Mass: 174.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.5Ų

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Additional information on 2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane

2-Methyl-2-(1-phenylprop-1-en-2-yl)oxirane (CAS No. 2229656-71-5): An Overview of Its Properties, Synthesis, and Applications

2-Methyl-2-(1-phenylprop-1-en-2-yl)oxirane (CAS No. 2229656-71-5) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, also known as 2-methylstyrene oxide, is a cyclic ether with a distinctive molecular structure that imparts it with unique chemical properties.

The molecular formula of 2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane is C10H14O, and its molecular weight is approximately 154.21 g/mol. The compound features a three-membered epoxy ring attached to a substituted styrene moiety, which contributes to its reactivity and functional versatility. The presence of the phenyl group and the methyl substituent on the epoxy ring provides additional steric and electronic effects that influence its chemical behavior.

Synthesis of 2-Methyl-2-(1-phenylprop-1-en-2-yl)oxirane:

The synthesis of 2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane can be achieved through several routes, each with its own advantages and limitations. One common method involves the epoxidation of 1-methylstyrene using an appropriate oxidizing agent. For instance, the use of meta-chloroperoxybenzoic acid (mCPBA) has been widely reported in the literature for this purpose. The reaction typically proceeds via the formation of a peroxy intermediate, which then undergoes rearrangement to form the desired epoxide.

Another approach involves the intramolecular cyclization of an allylic alcohol or halide in the presence of a suitable base or catalyst. This method can offer higher regioselectivity and yield compared to direct epoxidation methods. Recent studies have explored the use of transition metal catalysts, such as palladium or ruthenium complexes, to enhance the efficiency and selectivity of these reactions.

Physical and Chemical Properties:

2-Methyl-2-(1-phenylprop-1-en-2-yl)oxirane is a colorless liquid at room temperature with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits high reactivity due to the presence of the epoxy ring, which can undergo nucleophilic attack by various reagents.

The boiling point of 2-methyl-2-(1-phenylprop-1-en-2-yl)oxirane is around 90°C at atmospheric pressure, making it suitable for distillation under reduced pressure conditions. The compound also has a relatively low melting point, which facilitates handling and processing in laboratory and industrial settings.

Applications in Organic Synthesis:

2-Methyl-2-(1-phenylprop-1-en-2-yl)oxirane finds extensive use as a building block in organic synthesis due to its ability to undergo ring-opening reactions with nucleophiles. These reactions can generate a wide range of functionalized products with diverse applications. For example, the ring-opening polymerization (ROP) of this epoxide can produce polymers with tunable properties suitable for use in coatings, adhesives, and other materials.

In addition to polymerization reactions, 2-methylstyrene oxide can participate in various other transformations such as Michael additions, Diels-Alder reactions, and nucleophilic substitution reactions. These reactions are often used to introduce specific functional groups or modify existing molecules for use in pharmaceuticals or fine chemicals.

Pharmaceutical Applications:

The unique structure of 2-methylstyrene oxide makes it an attractive candidate for pharmaceutical research. Recent studies have explored its potential as an intermediate in the synthesis of bioactive compounds with therapeutic properties. For instance, researchers have reported the use of this epoxide in the preparation of anti-inflammatory agents and anticancer drugs.

The epoxy ring in 2-methylstyrene oxide can be selectively opened by biological nucleophiles such as thiols or amines, leading to the formation of bioactive derivatives. This property has been leveraged to design prodrugs that are activated under specific physiological conditions, enhancing their therapeutic efficacy while minimizing side effects.

Mechanistic Studies:

To better understand the reactivity and selectivity of 2-methylstyrene oxide, several mechanistic studies have been conducted using both experimental and computational methods. These studies have provided insights into the factors that influence the ring-opening reactions of this epoxide, including steric hindrance, electronic effects, and solvent polarity.

Molecular dynamics simulations have revealed that the conformational flexibility of the phenyl group plays a crucial role in determining the regioselectivity of nucleophilic attacks on the epoxy ring. Additionally, density functional theory (DFT) calculations have been used to predict transition states and activation energies for various reaction pathways involving this compound.

Safety Considerations:

Note:

While handling any chemical compound, it is essential to follow appropriate safety protocols to ensure personal protection and environmental safety. Although specific safety data sheets (SDS) should be consulted for detailed information on handling procedures and potential hazards associated with individual compounds like ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ , general precautions include wearing personal protective equipment (PPE), working in well ventilated areas, and avoiding contact with skin or eyes.
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